molecular formula C9H11N3O2 B2542414 1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid CAS No. 1103848-03-8

1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid

Cat. No. B2542414
CAS RN: 1103848-03-8
M. Wt: 193.206
InChI Key: IQKQAXJPKITSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazine and pyrazole derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and materials science, such as in the synthesis of ligands for dye-sensitized solar cells and as building blocks in pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves starting materials like citrazinic acid to create tridentate and tetradentate ligands containing pyrazole moieties and carboxylic groups . Another approach includes the reaction of acyl pyruvates with electron-rich amino heterocycles to generate a library of fused pyridine carboxylic acids . Additionally, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is reported using a metal-free homolytic aromatic alkylation protocol, showcasing the versatility of pyrazine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods. For instance, the structures of pyrazole-3-carboxamide derivatives were determined using 13C NMR, 1H NMR, and IR spectroscopy . Theoretical studies, such as semi-empirical AM1 calculations, are also employed to understand the reaction mechanisms and molecular conformations .

Chemical Reactions Analysis

The chemical reactions involving pyrazine and pyrazole derivatives are diverse. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and 2,3-diaminopyridine has been reported . Additionally, the formation of cocrystals and eutectics with pyrazinoic acid, an analog of pyrazine, demonstrates the ability of these compounds to engage in complex intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of carboxylic acid and pyridine groups in pyrazinoic acid, for example, allows it to form salts and cocrystals, indicating amphiprotic behavior . The regioselective synthesis of optically active (pyrazolyl)pyridines with adjacent quaternary carbon stereocenters further highlights the structural complexity and potential for creating chiral centers in these compounds .

Scientific Research Applications

Crystal Engineering and Supramolecular Synthons

  • Supramolecular Synthons in Crystal Structures : The study of the crystal structures of pyrazinic acid and its isomeric methylpyrazine carboxylic acids has revealed the recurrence of carboxylic acid-pyridine supramolecular synthon V. This synthon, formed by specific hydrogen bonds, controls self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids. The recurrence of these synthons compared to the more common acid-acid homodimer in the crystal structures of these acids is significant for future crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Antimycobacterial Activity

  • Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids : Synthesized compounds of pyridines and pyrazines substituted with oxadiazole-5-ones, oxadiazole-5-thiones, and oxathiazoline-2-ones were tested against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, along with their pivaloyloxymethyl derivatives, showed varied activities against the bacteria, offering insights into the development of new antimycobacterial agents (M. Gezginci et al., 1998).

Coordination Chemistry

  • Ligands for Dye-Sensitized Solar Cells (DSCs) : Citrazinic acid has been used as a starting material for the synthesis of tridentate and tetradentate ligands containing carboxylic groups. These ligands are crucial for anchoring sensitizers on TiO2, demonstrating their potential application in dye-sensitized solar cells (C. Klein et al., 2011).

Corrosion Inhibition

  • Pyrazole Derivatives as Corrosion Inhibitors : Pyridine and benzoic acid derivatives with pyrazole moieties were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic medium. The study revealed that these derivatives show good inhibition efficiency, with the benzoic acid derivative exhibiting higher efficiency due to its electronic resonance between the amino and carboxyl groups (F. El Hajjaji et al., 2018).

Safety and Hazards

The safety information for “1-Pyrazin-2-ylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-pyrazin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKQAXJPKITSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1103848-03-8
Record name 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.